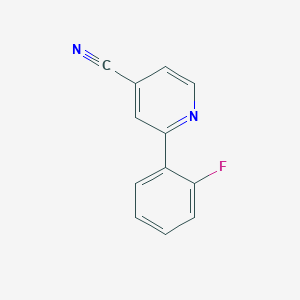

2-(2-Fluorophenyl)isonicotinonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-11-4-2-1-3-10(11)12-7-9(8-14)5-6-15-12/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVJELLGTIQRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271617 | |

| Record name | 2-(2-Fluorophenyl)-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736991-87-0 | |

| Record name | 2-(2-Fluorophenyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736991-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenyl)-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluorophenyl)isonicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Fluorophenyl)isonicotinonitrile, a fluorinated cyanopyridine derivative of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis strategies, analytical characterization, potential applications in drug discovery, and safety considerations.

Core Compound Identity and Properties

2-(2-Fluorophenyl)isonicotinonitrile, also known as 2-(2-Fluorophenyl)-4-cyanopyridine, is an aromatic heterocyclic compound. The presence of a fluorine atom on the phenyl ring and a nitrile group on the pyridine ring imparts unique physicochemical properties that are highly valuable in the design of novel therapeutic agents.

Table 1: Physicochemical Properties of Related Cyanopyridine Derivatives

| Property | 4-Cyanopyridine | 2-Cyanopyridine | 2-(2,4-Difluorophenyl)pyridine |

| CAS Number | 100-48-1[1] | 100-70-9[2] | 391604-55-0[3] |

| Molecular Formula | C₆H₄N₂ | C₆H₄N₂ | C₁₁H₇F₂N |

| Molecular Weight | 104.11 g/mol | 104.11 g/mol | 191.18 g/mol [3] |

| Appearance | White to off-white crystalline powder | Low melting solid or liquid | - |

| Melting Point | 76-79 °C | - | - |

| Boiling Point | 196 °C | - | 95 °C / 0.4 mmHg[3] |

| Solubility | Soluble in water | - | - |

Strategic Synthesis: The Suzuki-Miyaura Coupling Approach

The most logical and widely employed method for the synthesis of 2-arylpyridines, such as 2-(2-Fluorophenyl)isonicotinonitrile, is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This powerful C-C bond-forming reaction offers a versatile and efficient route to a wide range of biaryl and heteroaryl compounds.

The general strategy involves the coupling of a pyridine electrophile (e.g., a halopyridine) with an arylboronic acid or ester nucleophile. In the context of synthesizing our target compound, the reaction would proceed as illustrated below:

Figure 1: General workflow for the Suzuki-Miyaura synthesis of 2-(2-Fluorophenyl)isonicotinonitrile.

Detailed Experimental Protocol (Illustrative)

The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for the synthesis of 2-(2-Fluorophenyl)isonicotinonitrile.

Materials:

-

2-Bromo-4-cyanopyridine (or 2-Chloro-4-cyanopyridine)

-

2-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Base (e.g., Potassium carbonate or Cesium carbonate)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-cyanopyridine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the anhydrous solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 2-(2-Fluorophenyl)isonicotinonitrile.

Analytical Characterization

The structural elucidation and purity assessment of 2-(2-Fluorophenyl)isonicotinonitrile are crucial. A combination of spectroscopic techniques is employed for this purpose.

Figure 2: Analytical workflow for the characterization of 2-(2-Fluorophenyl)isonicotinonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the protons on the pyridine and fluorophenyl rings. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

-

¹³C NMR: Will reveal the number of unique carbon environments in the molecule, including the quaternary carbon of the nitrile group (typically around 115-120 ppm) and the carbons attached to the fluorine and nitrogen atoms.[6]

-

¹⁹F NMR: Will show a signal corresponding to the fluorine atom, providing information about its chemical environment.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the successful synthesis. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aryl-4-cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. The incorporation of a 2-fluorophenyl group can further enhance the pharmacological properties of these molecules.

-

Kinase Inhibition: Many cyanopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[7] The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.

-

Anticancer Activity: Substituted cyanopyridines have demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast, liver, prostate, and colon cancer.[8][9][10] The specific substitution pattern on the aryl and pyridine rings can be tuned to optimize potency and selectivity.

Table 2: Representative Anticancer Activity of Cyanopyridine Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Cyanopyridone Derivative | HepG2 (Liver Cancer) | 2.71 ± 0.15 | [10] |

| Cyanopyridone Derivative | MCF-7 (Breast Cancer) | 1.39 ± 0.08 | [10] |

| Cyanopyridine Derivative | PC3 (Prostate Cancer) | 13.64 ± 0.67 | [8] |

| Cyanopyridine Derivative | HCT-116 (Colon Cancer) | 8.35 ± 0.42 | [8] |

-

Other Therapeutic Areas: The versatility of the cyanopyridine scaffold extends to other therapeutic areas, with derivatives showing potential as anti-inflammatory, antimicrobial, and antiviral agents.[7][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(2-Fluorophenyl)isonicotinonitrile is not available, data from related cyanopyridine compounds should be considered for handling and safety precautions.

-

Hazards: Cyanopyridine derivatives are generally considered harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[2][12][13][14]

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

-

Conclusion and Future Perspectives

2-(2-Fluorophenyl)isonicotinonitrile represents a promising chemical entity for the development of novel therapeutics, particularly in the field of oncology. Its synthesis via the robust Suzuki-Miyaura coupling allows for the generation of diverse analogs for structure-activity relationship (SAR) studies. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. As with any research chemical, proper handling and safety precautions are paramount.

References

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Dev, S., Dhaneshwar, S. R., & Mathew, B. (n.d.). Virtual Combinatorial Library Design, Synthesis and In vitro Anticancer Assessment of -2-Amino-3-Cyanopyridine Derivatives. Bentham Science. Retrieved February 15, 2026, from [Link]

-

Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Retrieved February 15, 2026, from [Link]

-

(n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved February 15, 2026, from [Link]

-

Khalaf, H. S., et al. (n.d.). Reactivity of 2‐((3‐Cyano‐4‐(4‐Fluorophenyl)‐6‐(Naphthalen‐2‐yl)Pyridin‐2‐yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. ResearchGate. Retrieved February 15, 2026, from [Link]

-

A review: Biological activities of novel cyanopyridine derivatives. (2023, July 15). PubMed. Retrieved February 15, 2026, from [Link]

-

Lee, H. G., & Kim, S. H. (n.d.). Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN. Retrieved February 15, 2026, from [Link]

-

BuyersGuideChem. (n.d.). 2-Fluoropyridine | 372-48-5. Retrieved February 15, 2026, from [Link]

-

A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

-

(n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved February 15, 2026, from [Link]

-

Kelly, C. P., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Retrieved February 15, 2026, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

-

(2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. (2021, September 19). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved February 15, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile. Retrieved February 15, 2026, from [Link]

-

Environmental Protection Agency. (2025, October 15). 2-(2-Fluorophenyl)pyrimidine-5-carbonitrile - Toxics Release Inventory. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. 2-(2,4-二氟苯基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

Optimizing Metabolic Stability in Phenylpyridine Scaffolds: A Strategic Fluorination Guide

Executive Summary

The phenylpyridine moiety is a "privileged scaffold" in medicinal chemistry, ubiquitous in kinase inhibitors, GPCR antagonists (e.g., mGluR5), and fungicides. However, its biaryl nature presents a distinct metabolic dichotomy: the electron-rich phenyl ring is a magnet for Cytochrome P450 (CYP) oxidative attack, while the electron-deficient pyridine ring introduces solubility and basicity but risks N-oxidation.

This technical guide details the mechanistic rationale and experimental protocols for stabilizing phenylpyridine derivatives using strategic fluorination. We move beyond simple "metabolic blocking" to explore how fluorine modulates the electronic landscape of the biaryl system, reducing intrinsic clearance (

Part 1: The Phenylpyridine Metabolic Liability

The Biaryl Oxidation Dichotomy

In a non-substituted phenylpyridine system, CYP450 enzymes preferentially target the ring with higher electron density (HOMO energy).

-

Phenyl Ring (The Soft Spot): The phenyl ring is electron-rich compared to pyridine. CYP isoforms (predominantly CYP3A4 and CYP2C9) attack the para (4') and ortho (2') positions via an arene oxide intermediate, leading to hydroxylation.

-

Pyridine Ring: Being electron-deficient, the pyridine carbon atoms are generally resistant to oxidation. However, the nitrogen lone pair is susceptible to Flavin-containing Monooxygenases (FMOs) or CYPs, leading to N-oxide formation , a metabolite often flagged for structural alerts due to potential idiosyncratic toxicity.

Visualization: Metabolic Vulnerability Map

The following diagram illustrates the primary sites of metabolic attrition in a generic 2-phenylpyridine scaffold.

Figure 1: Metabolic vulnerability map of 2-phenylpyridine. The primary clearance pathway is typically phenyl ring hydroxylation.

Part 2: The Fluorine Effect (Mechanistic Deep Dive)

Fluorine substitution is not merely a steric block; it is an electronic rheostat.

C-F Bond Strength vs. C-H Bond Strength

The C-F bond (

Electronic Deactivation (The Inductive Effect)

Fluorine is the most electronegative element (Pauling scale 3.98).

-

Mechanism: When placed on the phenyl ring, fluorine inductively withdraws electron density (

-withdrawal) from the aromatic system. -

Result: This lowers the HOMO energy of the phenyl ring, making it a poorer nucleophile for the electrophilic Iron-Oxo species (

) of the CYP heme. -

Outcome: A single fluorine at the 3' or 4' position can deactivate the entire ring, reducing oxidation rates even at non-fluorinated positions.

Lipophilicity Modulation ( )

While fluorine is hydrophobic, its polarity can lower

Part 3: Strategic Fluorination Patterns (SAR)

Based on aggregate medicinal chemistry data, the following SAR trends apply to phenylpyridines:

| Substitution Pattern | Metabolic Impact | Mechanistic Rationale | Recommendation |

| 4'-Fluoro (Para) | ⭐⭐⭐⭐⭐ (High) | Blocks the primary metabolic soft spot (para-hydroxylation). | First-line defense. Standard optimization step. |

| 3'-Fluoro (Meta) | ⭐⭐⭐⭐ (Med-High) | Deactivates the 4' position electronically; blocks 3' metabolism. | Use if 4'-position is required for binding (e.g., H-bond acceptor). |

| 2'-Fluoro (Ortho) | ⭐⭐⭐ (Medium) | Steric twist forces non-coplanarity; reduces conjugation. | Use to alter conformation (twist angle) rather than just metabolism. |

| Pyridine Fluorination | ⭐⭐ (Low) | Reduces N-basicity ( | Critical if N-oxide formation is the dominant clearance pathway. |

Part 4: Experimental Protocols

To validate the stability improvements, a rigorous Microsomal Stability Assay is required. This protocol is optimized for lipophilic heterocycles which often suffer from non-specific binding.

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Cofactor: NADPH regenerating system (or solid NADPH).

-

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow: The "Low-Turnover" Optimization

Standard assays often miss subtle stability improvements in stable compounds. We use a 60-minute time course with higher protein concentration if necessary.

Step-by-Step Protocol:

-

Preparation:

-

Prepare 1 µM test compound solution in Phosphate Buffer (keep DMSO < 0.1%).

-

Pre-incubate 100 µL of microsome/buffer mix (0.5 mg/mL final protein) at 37°C for 10 mins.

-

-

Initiation:

-

Add 10 µL of 10 mM NADPH to initiate the reaction.

-

Control: Run a "minus NADPH" condition to rule out chemical instability.

-

-

Sampling:

-

At

min, remove 50 µL aliquots. -

Immediately dispense into 150 µL ice-cold Quench Solution (ACN + IS).

-

-

Processing:

-

Vortex for 20s, Centrifuge at 4000g for 15 min (4°C).

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Visualization: Assay Workflow & Decision Tree

This diagram guides the researcher through the assay and subsequent data interpretation.

Figure 2: Iterative optimization workflow for stabilizing phenylpyridine derivatives.

Part 5: Data Interpretation & Troubleshooting

Calculating Intrinsic Clearance ( )

Plot

Troubleshooting High Clearance

If fluorination fails to improve stability:

-

Check for "Metabolic Shunting": Blocking one site (e.g., 4'-F) may simply shift metabolism to the 3' position or the pyridine ring. Solution: Perform MetID to confirm the new soft spot.

-

Solubility Limits: Fluorination increases lipophilicity. If the compound crashes out in the buffer, it mimics high clearance. Solution: Check thermodynamic solubility.

-

Non-CYP Clearance: If stable in microsomes but unstable in hepatocytes, consider Phase II conjugation (Glucuronidation) or Aldehyde Oxidase (AO) activity on the pyridine ring. Note: AO metabolism is species-specific (high in humans, low in dogs).

References

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: RSC Medicinal Chemistry, 2020.[1] URL:[Link] Relevance: Defines the strategic replacement of phenyl rings and the role of electron-deficient heterocycles.[1][2]

-

Fluorine in drug discovery: Role, design and case studies. Source: The Pharmaceutical Journal, 2023. URL:[Link] Relevance: Comprehensive review of fluorine's impact on metabolic stability and pKa modulation.[3][4]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ChemRxiv / NIH, 2026. URL:[Link] Relevance: Explains the electronic deactivation mechanism beyond simple bond strength arguments.

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents. Source: RSC Medicinal Chemistry, 2023.[5] URL:[Link] Relevance: Provides recent experimental data on the stability of fluorinated biaryl heterocycles.

Sources

- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-Gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability – Max Kuhn [max-kuhn.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aryl-Isonicotinonitrile: A Versatile Scaffold for Covalent Inhibition and Bioisosteric Design

Executive Summary

The 2-aryl-isonicotinonitrile (2-aryl-4-cyanopyridine) scaffold represents a privileged structural motif in modern medicinal chemistry. Distinct from its 3-cyano isomers (nicotinonitriles), the 4-cyano placement creates a unique electronic environment that activates the pyridine ring for specific nucleophilic interactions. This guide details the scaffold's utility as a reversible covalent warhead for cysteine proteases, its role as a bioisostere in kinase inhibition, and provides validated protocols for its synthesis via Minisci C-H functionalization and Suzuki-Miyaura cross-coupling .

Part 1: Physicochemical Profile & Structural Utility

Electronic Architecture

The isonicotinonitrile core is highly electron-deficient due to the synergistic withdrawal of electron density by the pyridine nitrogen (position 1) and the nitrile group (position 4).

-

Dipole Moment: The antiparallel alignment of the pyridine lone pair and the nitrile dipole creates a strong molecular dipole, influencing solubility and binding orientation.

-

Reactivity: The C2 and C6 positions are significantly activated toward nucleophilic attack (radical or ionic), facilitating direct functionalization.

The Nitrile "Warhead"

In the context of protease inhibition, the 4-nitrile group functions as a soft electrophile . Unlike irreversible warheads (e.g., acrylamides, epoxides), the nitrile reacts with active-site cysteine residues to form a thioimidate adduct. This reaction is often reversible, reducing the risk of permanent off-target toxicity (immunogenicity).

| Property | Medicinal Chemistry Implication |

| H-Bond Acceptor | The nitrile nitrogen ( |

| Metabolic Stability | The 4-cyano group is generally resistant to oxidative metabolism (CYP450), unlike methyl or hydroxymethyl groups. |

| Electrophilicity | High susceptibility to nucleophilic attack by thiols ( |

Part 2: Mechanism of Action (Covalent Inhibition)

The primary high-value application of 2-aryl-isonicotinonitriles is in the design of Cathepsin K inhibitors (osteoporosis) and Cathepsin S inhibitors (autoimmune diseases).

Thioimidate Formation Mechanism

The catalytic cysteine thiolate (

Diagram 1: Cysteine Protease Inhibition Mechanism

Caption: Schematic of reversible covalent inhibition where the nitrile warhead traps the catalytic cysteine as a thioimidate.

Part 3: Synthetic Methodologies

Two primary routes exist for constructing the 2-aryl-isonicotinonitrile scaffold. The choice depends on the availability of starting materials and the stage of drug discovery (early exploration vs. scale-up).

Method A: Minisci C-H Arylation (Direct Functionalization)

This is the modern, "atom-economical" approach. It utilizes a radical mechanism to attach an aryl group directly to the C2 position of isonicotinonitrile, avoiding pre-functionalized halogenated precursors.

-

Mechanism: Generation of an aryl radical (from boronic acid or carboxylic acid) followed by addition to the protonated (electron-deficient) pyridine ring.

-

Advantages: Rapid analog generation; no need for 2-halo-pyridines.

Protocol: Silver-Catalyzed Minisci Arylation

Reagents:

-

Substrate: Isonicotinonitrile (1.0 equiv)

-

Radical Source: Arylboronic acid (2.0 equiv)

-

Catalyst:

(0.2 equiv) -

Oxidant:

(3.0 equiv) -

Solvent: DCM/Water (1:1 biphasic system) or TFA/Water.

Step-by-Step:

-

Dissolution: Dissolve isonicotinonitrile (1 mmol) in a mixture of DCM (5 mL) and water (5 mL). Add TFA (2 equiv) to protonate the pyridine nitrogen (essential for activation).

-

Addition: Add the arylboronic acid (2 mmol) and

(0.2 mmol). -

Initiation: Cool to 0°C. Add

(3 mmol) slowly to control the exotherm. -

Reaction: Stir vigorously at room temperature for 4–12 hours. The biphasic system requires high stir rates for radical transfer.

-

Workup: Neutralize with saturated

. Extract with DCM ( -

Purification: Flash chromatography (Hexane/EtOAc).

Method B: Suzuki-Miyaura Cross-Coupling

The traditional, robust route for scale-up.

-

Starting Material: 2-chloro-isonicotinonitrile or 2-bromo-isonicotinonitrile.

-

Coupling Partner: Arylboronic acid.[1]

-

Catalyst:

or

Diagram 2: Synthetic Workflow Comparison

Caption: Comparison of Minisci (Radical) and Suzuki (Palladium) synthetic routes.

Part 4: Case Studies & Applications

Cathepsin K Inhibitors (Osteoporosis)

Cathepsin K is a cysteine protease highly expressed in osteoclasts, responsible for bone resorption.[2][3][4]

-

Challenge: Irreversible inhibitors often lead to off-target toxicity.

-

Solution: 2-aryl-isonicotinonitriles act as reversible covalent inhibitors . The 4-CN group traps the active site Cys25.

-

Key Insight: The "aryl" group at position 2 is critical for occupying the S2 hydrophobic pocket of the enzyme, providing selectivity over other Cathepsins (L, B).

Peptide Macrocyclization

Recent chemical biology advances utilize 2-cyanopyridines for biocompatible macrocyclization.[5]

-

Reaction: A peptide sequence containing an N-terminal Cysteine and a synthetic amino acid with a cyanopyridine side chain.[5][6][7][8]

-

Outcome: Spontaneous cyclization at neutral pH to form a stable macrocycle, improving proteolytic stability and cell permeability.

Kinase Inhibition (Pim-1)

While 3-cyanopyridines are more common in kinase inhibitors (e.g., Bosutinib), the 2-aryl-isonicotinonitrile scaffold has shown potency against Pim-1 kinase .

-

Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the hinge region, while the 2-aryl group extends into the hydrophobic pocket. The nitrile group can interact with lysine residues or water networks within the active site.

References

-

Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors. Organic Letters (2019).[7] Link[5]

-

Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles. Heterocycles (2016).[1] Link

-

Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead. Bioorganic & Medicinal Chemistry (2022).[2] Link

-

Minisci reaction. Wikipedia (General Mechanism). Link

-

Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. Chemical Science (2018). Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Conformational Analysis of Ortho-Fluorinated Biaryl Pyridines: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into biaryl pyridine scaffolds represents a cornerstone of modern medicinal chemistry. The unique steric and electronic properties of fluorine, particularly at the ortho position, exert profound control over molecular conformation, directly impacting a molecule's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for the conformational analysis of ortho-fluorinated biaryl pyridines. We will delve into the nuanced interplay of steric hindrance, electrostatic interactions, and stereoelectronic effects that govern the rotational dynamics and conformational preferences of these privileged structures. This guide will detail field-proven experimental methodologies, including advanced Nuclear Magnetic Resonance (NMR) techniques and single-crystal X-ray crystallography, alongside robust computational workflows. By elucidating the causality behind experimental choices and presenting protocols as self-validating systems, this guide aims to empower scientists to harness the full potential of ortho-fluorination as a tool for rational drug design.

Introduction: The Significance of Conformational Control in Biaryl Pyridine Drug Candidates

Biaryl pyridine moieties are prevalent in a vast number of approved drugs and clinical candidates due to their versatile binding capabilities and synthetic accessibility.[1] The dihedral angle between the two aryl rings is a critical determinant of a molecule's three-dimensional shape, which in turn governs its interaction with biological targets.[2] Uncontrolled rotation around the biaryl axis can lead to a variety of conformations, some of which may be inactive or bind to off-target proteins, resulting in promiscuous bioactivity and potential toxicity.

The introduction of substituents at the ortho position of the biaryl system introduces a steric barrier to rotation, restricting the conformational landscape. Fluorine, with its small van der Waals radius and high electronegativity, is a particularly intriguing substituent.[3] While its steric bulk is minimal, its electronic influence is significant, allowing for fine-tuning of conformational preferences and, in some cases, the generation of stable atropisomers.[4][5] Atropisomers are stereoisomers arising from hindered rotation about a single bond, and their stable, non-interconverting nature can be exploited to develop highly selective and potent therapeutics.[6][7] Understanding and controlling the conformational behavior of ortho-fluorinated biaryl pyridines is therefore paramount for successful drug development.

The Unique Influence of Ortho-Fluorine Substitution

The substitution of a hydrogen atom with fluorine at the ortho position of a biaryl pyridine introduces a complex interplay of forces that dictate the molecule's preferred conformation.

-

Steric Effects : While fluorine is the smallest of the halogens, it is larger than hydrogen. This increased steric bulk raises the energy barrier to rotation around the biaryl axis, disfavoring planar conformations.[8]

-

Electrostatic Interactions : The high electronegativity of fluorine creates a strong C-F bond dipole. In ortho-fluorinated biaryl pyridines, repulsive electrostatic interactions can occur between the lone pair of the pyridine nitrogen and the electron-rich fluorine atom.[9][10] This repulsion further destabilizes planar conformations where these groups are in close proximity.

-

Stereoelectronic Effects : Beyond simple sterics and electrostatics, more subtle stereoelectronic interactions can play a role. The gauche effect, for instance, can influence the preferred dihedral angles.[11] Furthermore, the C-F bond can participate in non-covalent interactions, such as hydrogen bonding with nearby donors, which can stabilize specific conformations.[12]

The interplay of these factors determines the overall conformational energy profile of the molecule. A key concept in understanding this is the Conformational Energy Profile (CEP) , which is a plot of the molecule's energy as a function of the biaryl dihedral angle.[13] The minima on this profile represent the most stable conformations, while the maxima represent the energy barriers to interconversion.

Experimental Methodologies for Conformational Analysis

A multi-faceted experimental approach is crucial for a thorough understanding of the conformational landscape of ortho-fluorinated biaryl pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation and dynamics in solution.[14] For ortho-fluorinated biaryl pyridines, both ¹H and ¹⁹F NMR are invaluable.

-

¹⁹F NMR Spectroscopy : The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it a sensitive NMR probe.[15] The chemical shift of the ortho-fluorine is highly sensitive to its local electronic environment, which changes with the biaryl dihedral angle.[16] In cases of slow rotation on the NMR timescale, distinct ¹⁹F signals may be observed for different conformers, allowing for their quantification.[17]

-

Dynamic NMR (DNMR) : When the rate of conformational exchange is comparable to the NMR timescale, line-broadening effects are observed in the NMR spectrum.[18] By acquiring spectra at different temperatures, the rate of rotation can be determined, and the free energy of activation (ΔG‡) for the rotational barrier can be calculated.[19] This provides a quantitative measure of the atropisomeric stability.

-

Nuclear Overhauser Effect (NOE) Spectroscopy : Through-space correlations observed in NOESY or ROESY experiments can provide information about the proximity of different protons in the molecule. For biaryl pyridines, NOEs between protons on the two rings can help to establish the preferred dihedral angle. Heteronuclear NOE experiments between ¹⁹F and ¹H (HOESY) can also be particularly informative.[20]

-

Sample Preparation : Dissolve a known concentration of the ortho-fluorinated biaryl pyridine in a suitable deuterated solvent (e.g., toluene-d₈, CD₂Cl₂) that allows for a wide temperature range.

-

Initial ¹⁹F NMR Spectrum : Acquire a standard ¹⁹F{¹H} NMR spectrum at ambient temperature to identify the chemical shift(s) of the fluorine atom(s).

-

Variable Temperature (VT) NMR :

-

Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

-

Observe the coalescence of signals if multiple conformers are present and interconverting. Note the coalescence temperature (Tc).

-

Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved (the slow exchange regime).

-

Gradually increase the temperature above ambient to observe the fast exchange regime where a single, sharp, averaged signal is present.

-

-

Data Analysis :

-

In the slow exchange regime, integrate the signals to determine the population of each conformer and calculate the equilibrium constant (Keq) and the difference in free energy (ΔG°).

-

At the coalescence temperature (Tc), the rate constant for interconversion (k) can be estimated using the equation: k = (πΔν)/√2, where Δν is the difference in chemical shift between the two exchanging sites in the slow exchange regime.

-

The free energy of activation (ΔG‡) at the coalescence temperature can then be calculated using the Eyring equation. More sophisticated lineshape analysis software can be used for a more accurate determination of the activation parameters over a range of temperatures.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the precise measurement of the biaryl dihedral angle.[21][22] This technique offers a static picture of the molecule in its lowest energy conformation within the crystal lattice.[23]

Causality Behind Experimental Choice : While solution-phase NMR provides information about the dynamic behavior and conformational populations, X-ray crystallography gives a definitive snapshot of a low-energy conformer. Comparing the solid-state structure with solution-phase data can reveal the influence of crystal packing forces on conformation.

Caption: Workflow for X-ray Crystallography.

-

Crystal Growth : High-quality single crystals are grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection : The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.[21]

-

Structure Solution and Refinement : The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[24]

-

Analysis : The final refined structure provides precise bond lengths, bond angles, and torsional angles, including the critical biaryl dihedral angle.

Computational Approaches to Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods, allowing for the exploration of the entire conformational energy landscape.[25]

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules.[9] For conformational analysis, a torsional scan is performed where the biaryl dihedral angle is systematically varied, and the energy of the molecule is calculated at each point. This generates the Conformational Energy Profile (CEP).

Self-Validating System : The accuracy of the computational model can be validated by comparing the calculated energy differences between conformers and the rotational energy barriers with the experimental data obtained from DNMR. The calculated low-energy conformations can also be compared with the solid-state structure from X-ray crystallography.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments | PLOS One [journals.plos.org]

- 10. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. auremn.org.br [auremn.org.br]

- 15. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. par.nsf.gov [par.nsf.gov]

- 18. youtube.com [youtube.com]

- 19. Dynamic NMR study of the hindered Pt-N(bipyridine) rotation in metal-directed self-assembled macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 24. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Computational methods for studying serpin conformational change and structural plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 2-Substituted Isonicotinonitriles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The pyridine scaffold, a cornerstone of heterocyclic chemistry, continues to yield derivatives of profound scientific and therapeutic interest. Among these, the 2-substituted isonicotinonitrile framework has emerged as a privileged motif, demonstrating remarkable versatility across medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth literature review, synthesizing field-proven insights with technical accuracy to empower researchers, scientists, and drug development professionals in harnessing the full potential of this chemical class. We will delve into the nuances of their synthesis, explore their detailed characterization, and illuminate their diverse applications, with a focus on the causal relationships that underpin their utility.

Part 1: The Synthetic Landscape: Crafting the 2-Substituted Isonicotinonitrile Core

The strategic synthesis of 2-substituted isonicotinonitriles is paramount to exploring their potential. The choice of synthetic route is often dictated by the desired substituent at the 2-position and the overall substitution pattern of the pyridine ring. Several robust methodologies have been established, each with its own set of advantages and mechanistic underpinnings.

Synthesis of 2-Amino-4-cyanopyridine: A Key Building Block

2-Amino-4-cyanopyridine serves as a versatile precursor for a wide array of derivatives. Its synthesis can be approached through several pathways:

-

From 2-Chloro-4-cyanopyridine: A common and efficient method involves the nucleophilic substitution of 2-chloro-4-cyanopyridine with ammonia. This reaction is typically carried out in a sealed vessel with aqueous or anhydrous ammonia in a suitable solvent like ethanol. The chloro group at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitrile group at the 4-position.

-

Experimental Protocol: In a sealed reaction vessel, 2-chloro-4-cyanopyridine is dissolved in anhydrous ethanol. The solution is saturated with ammonia gas and heated to a specified temperature (e.g., 60°C) for a prolonged period (e.g., 24 hours)[1]. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent and excess ammonia are removed under reduced pressure. The resulting product, 2-amino-4-cyanopyridine hydrochloride, is then neutralized with a base, such as sodium hydroxide, to yield the free amine[1].

-

-

Reduction of 2-Nitro-4-cyanopyridine: An alternative route involves the reduction of a nitro group at the 2-position. This can be achieved using various reducing agents, such as iron powder in the presence of an acid like acetic acid[1].

-

Experimental Protocol: To a suspension of reduced iron powder in water and acetic acid, 2-nitro-4-cyanopyridine is added portion-wise at an elevated temperature (e.g., 85°C)[1]. The reaction is then refluxed to ensure complete conversion. After cooling, the reaction mixture is filtered, and the product is isolated from the filtrate. An antioxidant may be added to the filtrate to prevent oxidation of the final product[1].

-

Synthesis of 2-Halo-4-cyanopyridines

2-Halo-4-cyanopyridines, particularly the chloro and bromo derivatives, are crucial intermediates for introducing a variety of functionalities via cross-coupling reactions or nucleophilic substitutions.

-

From 4-Cyanopyridine-N-oxide: A widely used method for the synthesis of 2-chloro-4-cyanopyridine involves the reaction of 4-cyanopyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃)[2]. The reaction proceeds through the activation of the N-oxide by POCl₃, followed by nucleophilic attack of the chloride ion at the 2-position and subsequent elimination.

-

Experimental Protocol: 4-Cyanopyridine-N-oxide is treated with an excess of phosphorus oxychloride, often in the presence of phosphorus pentachloride to ensure complete reaction[2]. The mixture is heated under reflux for several hours. After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., Na₂CO₃, K₂CO₃)[2]. The product is then extracted with an organic solvent and purified by chromatography.

-

Synthesis of 2-Alkoxy and 2-Alkyl Derivatives

-

2-Alkoxy Derivatives: These can be readily synthesized from 2-halo-4-cyanopyridines via nucleophilic substitution with the corresponding alkoxide. For instance, 2-methoxy-4-cyanopyridine is prepared by reacting 2-chloro-4-cyanopyridine with sodium methoxide in methanol[3].

-

2-Alkyl Derivatives: Direct C-H alkylation of pyridines at the C4-position has been a challenge, often leading to mixtures of regioisomers. However, recent advancements have enabled the selective C4-alkylation of pyridines using a maleate-derived blocking group, which can then be followed by functionalization at the C2-position[4].

Multicomponent Reactions for Polysubstituted Derivatives

Multicomponent reactions (MCRs) offer an efficient strategy for the one-pot synthesis of highly substituted pyridine derivatives. The Gewald reaction, a well-known MCR, is a powerful tool for synthesizing 2-aminothiophenes and can be adapted for the synthesis of polysubstituted 2-aminopyridines[5][6][7][8][9]. These reactions typically involve the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and a sulfur source in the presence of a base[5][7][8]. Microwave-assisted, solvent-free conditions have been shown to improve yields and reduce reaction times for these syntheses[10].

Part 2: Spectroscopic and Structural Characterization

Unambiguous characterization of 2-substituted isonicotinonitrile derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques and single-crystal X-ray diffraction provides a comprehensive understanding of their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds.

-

¹H NMR Spectroscopy: The proton NMR spectra of 2-substituted isonicotinonitriles exhibit characteristic signals for the pyridine ring protons. The chemical shifts and coupling patterns are influenced by the nature of the substituent at the 2-position and any other substituents on the ring. For example, in 3-methyl-2-pyridinecarbonitrile, the pyridine protons appear as doublets and a doublet of doublets in the aromatic region, with the methyl group showing a singlet in the aliphatic region[11].

-

¹³C NMR Spectroscopy: The carbon NMR spectra provide valuable information about the carbon framework. The carbon atom of the nitrile group typically resonates in the range of 115-120 ppm. The chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of the substituents. For instance, in 2-(4-chlorobenzylidene)malononitrile, the nitrile carbons appear around 113-114 ppm[12].

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectra of isonicotinonitrile derivatives are characterized by a strong absorption band for the C≡N stretching vibration, typically observed in the region of 2220-2240 cm⁻¹. Other characteristic bands corresponding to the pyridine ring and the specific functional groups of the substituents will also be present.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, which aids in confirming their structure.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is also crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties and biological activity of the compounds.

Part 3: A Spectrum of Applications: From Medicine to Materials

The unique electronic and structural features of 2-substituted isonicotinonitriles have led to their exploration in a wide range of applications.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The 2-substituted isonicotinonitrile core is a prominent feature in many biologically active molecules, exhibiting a broad spectrum of pharmacological activities.

-

Anticancer Activity: Numerous derivatives have shown potent anticancer activity. For example, certain 2-phenylacrylonitrile derivatives have been identified as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle[13]. Some nicotinamide derivatives have been investigated as potential VEGFR-2 inhibitors, a key target in angiogenesis[14]. Additionally, fluorinated isatins and their hydrazone derivatives have demonstrated cytotoxic effects associated with the induction of apoptosis in tumor cells[15].

-

Antimicrobial and Antifungal Activity: The isonicotinonitrile scaffold has been incorporated into compounds with significant antibacterial and antifungal properties. Isonicotinoylhydrazide Schiff's bases and their metal complexes have shown activity against a range of bacterial and fungal strains, including Mycobacterium tuberculosis[16]. The antimicrobial potential of isonicotinaldehyde derivatives has also been explored, with some compounds showing promising activity against various pathogens[17]. Nisin, a peptide, has shown antifungal activity against azole-resistant Candida tropicalis, and its mechanism may involve disruption of the fungal cell wall[18].

-

Kinase Inhibitory Activity: The pyridine nucleus is a common feature in many kinase inhibitors. The design of 2-substituted isonicotinonitrile derivatives as specific kinase inhibitors is an active area of research, with potential applications in oncology and inflammatory diseases.

Materials Science: Building Blocks for Advanced Materials

The electronic properties of 2-substituted isonicotinonitriles make them attractive candidates for applications in materials science, particularly in organic electronics.

-

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence and charge-transporting properties of some isonicotinonitrile derivatives have led to their use as emitters in OLEDs. Isonicotinonitrile-based fluorescent emitters have been used to achieve high-efficiency blue OLEDs[19]. Derivatives of 2-pyridone containing a nitrile group have been investigated as hot-exciton TADF (thermally activated delayed fluorescence) emitters for sky-blue and white OLEDs[20]. The substitution pattern on the isonicotinonitrile core can be tuned to achieve desired emission colors and electroluminescent properties[21].

Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the nitrile group in 2-substituted isonicotinonitriles can act as coordination sites for metal ions. This has led to their use as ligands in coordination chemistry and catalysis. The resulting metal complexes can exhibit interesting structural and electronic properties and may find applications as catalysts in various organic transformations.

Part 4: Intellectual Property Landscape: Patents and Innovations

The therapeutic and materials science applications of 2-substituted isonicotinonitrile derivatives are reflected in the patent literature. Numerous patents have been filed covering the synthesis of novel derivatives and their use in various applications.

-

Pharmaceutical Patents: Patents in this area often claim novel compositions of matter with specific substitutions on the isonicotinonitrile core, along with their use in treating diseases such as cancer and infectious diseases[22][23][24]. These patents often include data on the biological activity of the claimed compounds.

-

Materials Science Patents: Patents related to materials science applications typically focus on the use of these derivatives in electronic devices like OLEDs, detailing their performance characteristics and device architectures.

Conclusion and Future Outlook

The 2-substituted isonicotinonitrile scaffold represents a highly versatile and valuable platform in modern chemical research. The synthetic methodologies for accessing these compounds are well-established and continue to evolve, enabling the creation of diverse molecular architectures. Their broad range of biological activities, coupled with their promising applications in materials science, ensures that these derivatives will remain a focal point of research and development for years to come. For researchers and drug development professionals, a deep understanding of the synthesis, characterization, and structure-activity relationships of this compound class is essential for unlocking their full therapeutic and technological potential. The continued exploration of novel derivatives and their applications will undoubtedly lead to new discoveries and innovations across multiple scientific disciplines.

Visualization & Formatting

Synthetic Pathways Overview

Caption: Key synthetic routes to 2-substituted isonicotinonitriles.

Application Areas of 2-Substituted Isonicotinonitriles

Caption: Diverse applications of 2-substituted isonicotinonitriles.

References

- The Direct Formation of 2-Cyano-4-amidopyridine via α α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2009). Acta Chimica Slovenica, 56(3), 659-663.

-

Gewald reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

- Vogler, A. (2012). Composition, synthesis, and use of isonitriles.

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

-

2-Aminoisonicotinonitrile | C6H5N3 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.

- Wang, T., Gati, R., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(49), 20894-20900.

- Tu, S. J., Jia, R. H., Jiang, B., Zhang, J. Q., Yao, C. S., & Shi, F. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142.

- Adachi, C. (2019). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 15, 2398-2417.

- Sabnis, R. W. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 444-449.

- Priyanka, M., Shetty, N. S., & Kulkarni, S. D. (2022). Nicotinonitrile derivatives as antitumor agents. Journal of Molecular Structure, 1265, 133415.

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Synthesis of 2-methoxy-4-cyanopyridine - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]

- Isonicotinic acid derivatives and preparation methods and uses thereof. (2021). CN109942566B.

- Chohan, Z. H., Arif, M., Akhtar, M. A., & Supuran, C. T. (2006). In vitro antibacterial, antifungal & cytotoxic activity of some isonicotinoylhydrazide Schiff's bases and their cobalt (II), copper (II), nickel (II) and zinc (II) complexes. Journal of enzyme inhibition and medicinal chemistry, 21(1), 95-103.

- Process for the preparation of 2-cyanopyridine deriv

- Li, Y., Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Li, J. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Molecules, 27(19), 6527.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- Process for the preparation of 2-cyanopyridines. (2004). US6699993B1.

- A mild, catalyst-free synthesis of 2-aminopyridines. (2012). Tetrahedron Letters, 53(45), 6064-6066.

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry, 2010(i), 209-246.

- Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24653-24669.

- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. (2020). Journal of the Iranian Chemical Society, 17(10), 2631-2644.

- Eltyshev, V. Y., Guda, A. A., Guda, S. A., Soldatov, M. A., & Eltysheva, E. N. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 23(21), 13089.

- Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (2021). ACS Applied Materials & Interfaces, 13(35), 41969-41980.

- New blue-violet emitters based on an indenopyrazine core for OLEDs: Effects of the position of m-terphenyl side group substitution on optical and electroluminescence properties. (2019). Dyes and Pigments, 162, 81-89.

-

January 2020 U.S. Patents by Issue Date - Justia Patents Search. (2020, January 23). Retrieved February 15, 2026, from [Link]

- Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1565.

- Synthesis, photophysical and electroluminescent properties of blue-emitting dual core imidazole–anthracene/pyrene derivatives. (2015). RSC Advances, 5(104), 85481-85489.

- A SUMMARY OF THE PHARMACEUTICAL PATENT SYSTEM AND AN AMENDMENT TO THE. (2023). Appeal: Review of Current Law and Law Reform, 29.

- ANTIMICROBIAL, ANTIFUNGAL, LARVICIDAL, AND ANTIOXIDANT ACTIVITY OF FRESHLY PREPARED CYANOPYRIDINE DERIVATIVES. (2023). Rasayan Journal of Chemistry, 16(4), 2354-2359.

- Antifungal activity of nisin against clinical isolates of azole-resistant Candida tropicalis. (2024). Frontiers in Microbiology, 15.

-

Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). In Chemistry LibreTexts. Retrieved from [Link]

- High-Performance Blue OLEDs Based on Phenanthroimidazole Emitters via Substitutions at the C6- and C9-Positions for Improving Exciton Utilization. (2016). Chemistry – A European Journal, 22(34), 12130-12137.

- In Defense of Secondary Pharmaceutical Patents in Drug Discovery and Development. (2020). Pharmaceuticals, 13(2), 29.

-

13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]

- 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. (2014). Journal of inorganic biochemistry, 139, 51-57.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 12. rsc.org [rsc.org]

- 13. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]

- 16. In vitro antibacterial, antifungal & cytotoxic activity of some isonicotinoylhydrazide Schiff's bases and their cobalt (II), copper (II), nickel (II) and zinc (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Antifungal activity of nisin against clinical isolates of azole-resistant Candida tropicalis [frontiersin.org]

- 19. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]

- 20. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. khu.elsevierpure.com [khu.elsevierpure.com]

- 22. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 23. patents.justia.com [patents.justia.com]

- 24. In Defense of Secondary Pharmaceutical Patents in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 2-(2-Fluorophenyl)isonicotinonitrile

For correspondence:

Abstract

This document provides a comprehensive guide to the purification of 2-(2-Fluorophenyl)isonicotinonitrile from typical reaction mixtures. Recognizing the critical need for high-purity active pharmaceutical ingredients (APIs) and research chemicals, this application note details robust methodologies for isolating the target compound, addressing common impurities encountered during synthesis. We present detailed protocols for recrystallization and column chromatography, including guidance on solvent selection and optimization. Furthermore, a high-performance liquid chromatography (HPLC) method is outlined for achieving the highest purity standards required for drug development and sensitive biological assays. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific contexts.

Introduction: The Challenge of Purifying 2-(2-Fluorophenyl)isonicotinonitrile

2-(2-Fluorophenyl)isonicotinonitrile is a heteroaromatic nitrile of significant interest in medicinal chemistry and materials science. The presence of the fluorophenyl moiety and the pyridine nitrile core imparts unique electronic and structural properties, making it a valuable building block. However, synthetic routes to this compound can yield a variety of impurities that must be removed to ensure the integrity of downstream applications.

Common impurities may include:

-

Unreacted starting materials: Such as 2-halopyridine derivatives and (2-fluorophenyl)boronic acid or its equivalents.

-

Homocoupled byproducts: Arising from the self-coupling of starting materials.

-

Isomeric impurities: Positional isomers that may form depending on the synthetic strategy.

-

Hydrolysis products: Conversion of the nitrile group to an amide or carboxylic acid.

-

Residual solvents and reagents: From the reaction and initial work-up steps.

The structural similarity of many of these impurities to the desired product presents a significant purification challenge. This guide provides a systematic approach to effectively remove these contaminants.

Physicochemical Properties (Estimated)

| Property | Estimated Value | Rationale/Significance for Purification |

| Molecular Formula | C₁₂H₇FN₂ | - |

| Molecular Weight | 198.20 g/mol | Influences diffusion and elution in chromatography. |

| Melting Point | 80 - 100 °C | A crystalline solid at room temperature is expected. A distinct melting point is a key indicator of purity. |

| Boiling Point | > 300 °C | High boiling point suggests that distillation is not a practical purification method on a laboratory scale. |

| Solubility | Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in ethers and esters (e.g., diethyl ether, ethyl acetate), and highly soluble in polar aprotic solvents (e.g., acetone, dichloromethane, acetonitrile). | Critical for selecting appropriate solvents for recrystallization and chromatography. |

| Polarity | Moderately polar | The pyridine nitrogen and nitrile group contribute to its polarity, influencing its interaction with chromatographic stationary phases. |

Purification Strategy Overview

A multi-step purification strategy is often the most effective approach. The general workflow involves an initial bulk purification step followed by a high-purity polishing step.

Caption: General purification workflow for 2-(2-Fluorophenyl)isonicotinonitrile.

Recrystallization: The First Line of Purification

Recrystallization is an effective and economical method for removing a significant portion of impurities from the crude product. The success of this technique hinges on the selection of an appropriate solvent system.

Solvent Screening Protocol

A systematic solvent screening is paramount to identify a suitable solvent or solvent pair. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Protocol:

-

Place approximately 20-30 mg of the crude 2-(2-Fluorophenyl)isonicotinonitrile into several small test tubes.

-

To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, hexanes/ethyl acetate mixture) dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate volume of solvent used.

-

For solvents in which the compound is sparingly soluble at room temperature, heat the mixture gently (e.g., in a water bath) and observe the solubility.

-

If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.

-

Observe the formation of crystals. The quality of the crystals (well-defined needles or plates are ideal) and the amount of precipitate will indicate a promising solvent.

Single-Solvent Recrystallization Protocol (Example with Ethanol)

Ethanol is often a good starting point for the recrystallization of moderately polar aromatic compounds.[1]

Protocol:

-

Place the crude 2-(2-Fluorophenyl)isonicotinonitrile in an Erlenmeyer flask.

-

Add a minimal amount of ethanol to just cover the solid.

-

Heat the mixture to a gentle boil on a hot plate while stirring.

-

Add more ethanol portion-wise until the solid completely dissolves.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Single-solvent recrystallization workflow.

Column Chromatography: For More Demanding Separations

For mixtures where recrystallization is ineffective, or for separating closely related isomers, flash column chromatography is the method of choice.[2]

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the product and its impurities, with the product having an Rf value of approximately 0.3-0.4.

Typical Solvent Systems:

-

Hexanes/Ethyl Acetate

-

Dichloromethane/Methanol

-

Toluene/Acetone

Flash Chromatography Protocol

Protocol:

-

Prepare the Column: Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexanes).

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

-

Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds by TLC.

-

Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Sources

microwave-assisted synthesis of 2-(2-Fluorophenyl)isonicotinonitrile

Application Note: Microwave-Assisted Synthesis of 2-(2-Fluorophenyl)isonicotinonitrile

Executive Summary & Scientific Rationale

Target Molecule: 2-(2-Fluorophenyl)isonicotinonitrile CAS Registry Number: (Analogous structures widely used in kinase inhibitor research) Primary Application: Intermediate for sGC stimulators (e.g., Vericiguat analogs) and fluorinated biaryl scaffolds in medicinal chemistry.

This application note details the rapid, high-fidelity synthesis of 2-(2-Fluorophenyl)isonicotinonitrile via microwave-assisted Suzuki-Miyaura cross-coupling. While traditional thermal methods for coupling electron-deficient heteroaryl chlorides often require prolonged reflux times (12–24 hours) and suffer from homocoupling side reactions, microwave irradiation accelerates the rate-determining step (oxidative addition) and suppresses side-product formation through uniform volumetric heating.

Why This Protocol Works:

-

Substrate Logic: The 2-chloroisonicotinonitrile substrate is electron-deficient, facilitating oxidative addition to Pd(0). However, the nitrile group at C4 is sensitive to hydrolysis; microwave heating minimizes the exposure time to aqueous base, preserving the cyano functionality.

-

Catalyst Selection:

is selected over -

Regioselectivity: The coupling occurs exclusively at the C2 position (displacing the halogen), leaving the C4-nitrile intact.

Reaction Mechanism & Pathway

The synthesis follows the catalytic cycle of the Suzuki-Miyaura coupling. The microwave effect is primarily thermal, allowing the system to access higher temperatures/pressures safely, thereby overcoming the activation energy barrier for the oxidative addition of the aryl chloride.

Figure 1: The Pd(0)/Pd(II) catalytic cycle. Microwave energy accelerates the Oxidative Addition and Transmetallation steps.

Experimental Protocol

Reagents & Materials Table

| Component | Role | Equiv. | Amount (1 mmol Scale) | Critical Notes |

| 2-Chloroisonicotinonitrile | Electrophile | 1.0 | 138.5 mg | Solid. Ensure free-flowing powder. |

| 2-Fluorophenylboronic Acid | Nucleophile | 1.2 | 168.0 mg | Excess ensures complete consumption of the chloride. |

| Catalyst | 0.05 | 41.0 mg | Store under Argon. Air sensitive in solution. | |

| Base | 3.0 | 1.5 mL | Pre-degas aqueous solution to remove dissolved | |

| 1,4-Dioxane | Solvent | N/A | 4.5 mL | High MW absorptivity; miscible with water. |

Step-by-Step Methodology

Step 1: Vessel Preparation & Weighing

-

Use a 10 mL microwave-transparent process vial (borosilicate glass) with a magnetic stir bar.

-

Weigh the 2-Chloroisonicotinonitrile , 2-Fluorophenylboronic acid , and

directly into the vial. -

Expert Tip: Add the catalyst last to minimize air exposure before sealing.

Step 2: Solvent Addition & Degassing (CRITICAL)

-

Add 4.5 mL of 1,4-Dioxane and 1.5 mL of 2.0 M

. -

Degassing: Cap the vial with a septum. Sparge the mixture with Nitrogen or Argon gas for 5 minutes via a balloon and needle outlet.

-

Reasoning: Dissolved oxygen causes rapid oxidation of Pd(0) to inactive Pd(II) black, killing the reaction.

Step 3: Microwave Irradiation

-

Seal the vial with a crimp cap (aluminum/PTFE/silicone).

-

Place in the microwave reactor cavity.

-

Parameters:

-

Temperature: 120 °C

-

Hold Time: 20 minutes

-

Pre-stirring: 30 seconds (high speed)

-

Power: Dynamic (Max 200W)

-

Pressure Limit: 15 bar (Safety cutoff)

-

Step 4: Workup & Isolation

-

Cool the vial to room temperature (using the reactor's compressed air cooling).

-

Dilute the reaction mixture with Ethyl Acetate (30 mL) and Water (30 mL).

-

Separate the organic layer.[1][2] Extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).

-

Wash combined organics with Brine (saturated NaCl), dry over anhydrous

, and filter. -

Concentrate in vacuo to yield the crude solid.[2]

Step 5: Purification

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (Start 90:10 -> End 70:30).

-

Observation: The product typically elutes as a white to off-white solid.

-

Validation: Confirm structure via 1H NMR and LC-MS (Expected M+H: ~199.06).

Workflow Visualization

Figure 2: Operational workflow for the microwave synthesis protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Catalyst Poisoning ( | Increase degassing time; ensure Argon flow during capping. |

| Hydrolysis of Nitrile | pH too high / Temp too high | Reduce Temp to 100°C; Switch base to |